molecular formula C6HN5 B7784650 2-(Dicyanomethylideneamino)propanedinitrile

2-(Dicyanomethylideneamino)propanedinitrile

Cat. No.: B7784650
M. Wt: 143.11 g/mol
InChI Key: QINJQMVIYCUTJT-UHFFFAOYSA-N
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Description

2-(Dicyanomethylideneamino)propanedinitrile, also known as malononitrile dimer, is a versatile organic compound with the molecular formula C₆H₃N₅. It is characterized by the presence of three cyano groups and an amino group, making it a highly reactive and multifunctional reagent. This compound is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dicyanomethylideneamino)propanedinitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the following steps:

    Dimerization: Malononitrile is treated with a base (e.g., sodium hydride) to form the dimer.

    Purification: The resulting product is purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Mechanism of Action

The mechanism of action of 2-(Dicyanomethylideneamino)propanedinitrile involves its high reactivity due to the presence of multiple cyano groups and an amino group. These functional groups make it a potent electrophile and nucleophile, allowing it to participate in various chemical reactions. The compound’s reactivity is further enhanced by the presence of an α,β-unsaturated alkene part and a CH acid site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dicyanomethylideneamino)propanedinitrile include:

Uniqueness

The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions. Its high reactivity and versatility make it a valuable reagent in organic synthesis, medicinal chemistry, and dye production .

Properties

IUPAC Name

2-(dicyanomethylideneamino)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HN5/c7-1-5(2-8)11-6(3-9)4-10/h5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINJQMVIYCUTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)N=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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